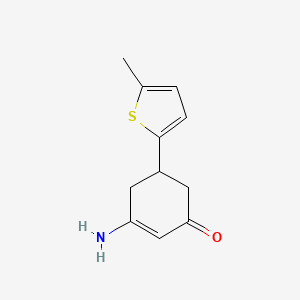

3-Amino-5-(5-methyl-2-thienyl)cyclohex-2-en-1-one

Descripción general

Descripción

3-Amino-5-(5-methyl-2-thienyl)cyclohex-2-en-1-one is a chemical compound with the CAS Number: 239130-97-3. It has a molecular weight of 208.3 . The IUPAC name for this compound is 3-amino-5-(5-methyl-1H-1lambda3-thiophen-2-yl)cyclohex-2-en-1-one .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14NOS/c1-7-2-3-11(14-7)8-4-9(12)6-10(13)5-8/h2-3,6,8,14H,4-5,12H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Aplicaciones Científicas De Investigación

Synthesis and Structural Properties

Synthesis of Thienopyrimidine Derivatives A series of thienopyrimidine derivatives, including 3-Amino-5-(5-methyl-2-thienyl)cyclohex-2-en-1-one, were synthesized and evaluated for antimicrobial, antiviral, and cytotoxic activity. Some compounds exhibited promising activity, highlighting their potential in pharmaceutical applications (El-Sherbeny et al., 1995).

Catalytic Activity of Gold(I) Complexes The compound served as a precursor for the synthesis of a stable spirocyclic carbene, with applications in catalysis. The gold(I) catalyzed hydroamination of internal alkynes with secondary dialkyl amines was demonstrated, showcasing its efficiency and potential in expanding the scope of nitrogen-containing heterocycles synthesis (Zeng et al., 2009).

Chemical and Biological Properties

Hydrogen Bonding in Anticonvulsant Enaminones Studies on the crystal structures of anticonvulsant enaminones, related to this compound, revealed insights into hydrogen bonding and molecular arrangements, which are crucial for understanding the compound's biological activity and potential pharmaceutical applications (Kubicki et al., 2000).

Synthesis and Antiproliferative Activities The synthesis of fused quinoline derivatives, involving the compound, demonstrated significant inhibitions with c-Met enzymatic activity, tyrosine kinases, and Pim-1. This indicates the compound's relevance in cancer research and drug development (Mohareb et al., 2022).

Safety and Hazards

Propiedades

IUPAC Name |

3-amino-5-(5-methylthiophen-2-yl)cyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NOS/c1-7-2-3-11(14-7)8-4-9(12)6-10(13)5-8/h2-3,6,8H,4-5,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLVPMJSJGFAGGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2CC(=CC(=O)C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]amino 4-chlorobenzene-1-sulfonate](/img/structure/B2648456.png)

![ethyl 4-(2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2648460.png)

![4-((2-methylpiperidin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2648461.png)

![N-(2,4-difluorophenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2648462.png)

![2-acetamido-N-(4-butoxyphenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2648465.png)

![5-bromo-N-[(4-chlorophenyl)methyl]pyridin-2-amine](/img/structure/B2648475.png)

![5-(3-chlorophenyl)-1-(3,5-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2648476.png)

![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B2648477.png)

![(2Z)-N-(5-chloro-2,4-dimethoxyphenyl)-5-(hydroxymethyl)-8-methyl-2-(phenylimino)-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2648478.png)